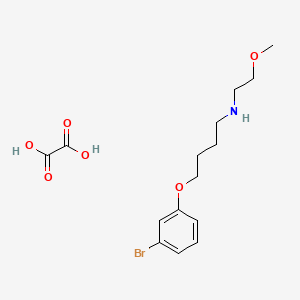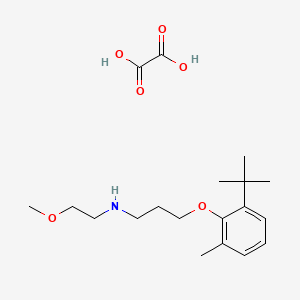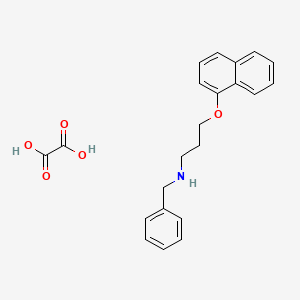
4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Overview
Description
4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a complex organic compound that combines a bromophenoxy group with a methoxyethyl amine and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Etherification: The 3-bromophenol is then reacted with butan-1-amine to form 4-(3-bromophenoxy)butan-1-amine. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Methoxyethylation: The final step involves the introduction of the methoxyethyl group. This can be achieved by reacting the intermediate with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-(3-fluorophenoxy)-N-(2-methoxyethyl)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
4-(3-iodophenoxy)-N-(2-methoxyethyl)butan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-bromophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.C2H2O4/c1-16-10-8-15-7-2-3-9-17-13-6-4-5-12(14)11-13;3-1(4)2(5)6/h4-6,11,15H,2-3,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFXRPKHNFKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001648.png)

![4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4001670.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001673.png)
![4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001676.png)


![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001690.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001704.png)
![4-[4-(4-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4001707.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4001710.png)
![4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001717.png)
